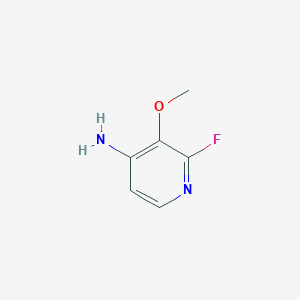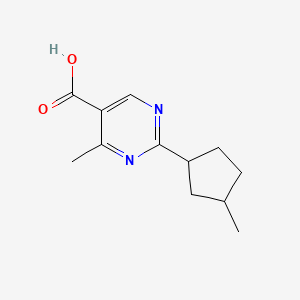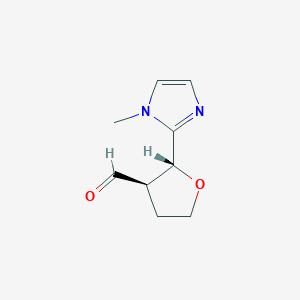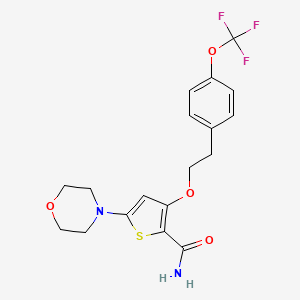![molecular formula C9H14Cl2N2O2 B13648593 (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a pyridine ring attached to the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-2-aminopropanoic acid.
Condensation Reaction: The pyridine-2-carboxaldehyde is reacted with ®-2-aminopropanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may result in the formation of reduced amino acid derivatives.
Applications De Recherche Scientifique
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-4-yl)methyl]amino}propanoic acid
Uniqueness
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14Cl2N2O2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
(2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1 |
Clé InChI |
HPFZKQQSKIFDGP-XCUBXKJBSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
SMILES canonique |
CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


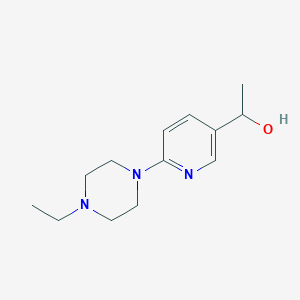
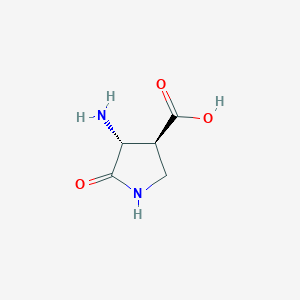

![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
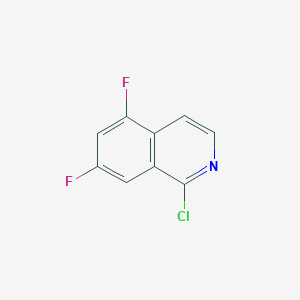
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)

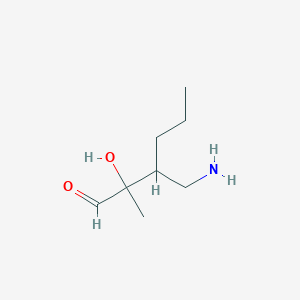
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
